Gas Chromatographic Retention Index (RI) Enables Unambiguous Identification vs. Saturated Analog
On a standard non-polar column, 3-methyl-3-butenyl butanoate exhibits a Van Den Dool and Kratz Retention Index (RI) of 1047 on a CP Sil 5 CB phase [1]. Its direct saturated analog, isoamyl butyrate (3-methylbutyl butanoate), consistently elutes at a lower RI, measured at 1039 on OV-101 (80 °C) and 1039.4 on SE-30 (100 °C) [2]. This reproducible 8-9 index unit difference provides a clear analytical window for unambiguous identification, which is critical for verifying the authenticity of natural flavor extracts or synthetic formulations where both compounds may be present [3].
| Evidence Dimension | Gas Chromatographic Retention Index (Non-polar) |
|---|---|
| Target Compound Data | 1047 (CP Sil 5 CB, temp ramp) |
| Comparator Or Baseline | Isoamyl butyrate: 1039.4 (SE-30, isothermal) or 1039 (OV-101, isothermal) |
| Quantified Difference | ΔRI = +8 to +9 index units |
| Conditions | Target: CP Sil 5 CB, 50m x 0.32mm x 0.4μm, He, 60°C @10 min, 3 K/min to 280°C. Comparator: SE-30, 40m x 0.35mm x 0.35μm, 100°C isothermal; OV-101, 15m x 0.22mm, 80°C isothermal |
Why This Matters
The ~8-unit RI difference is larger than typical column variability, allowing a chromatographer to unambiguously distinguish the unsaturated target from its saturated analog in a single run, preventing mischaracterization in flavor authenticity or metabolic profiling studies.
- [1] NIST Chemistry WebBook, SRD 69. 3-methyl-3-butenyl butanoate. Van Den Dool and Kratz RI, non-polar column, temperature ramp. View Source
- [2] NIST Chemistry WebBook, SRD 69. Butanoic acid, 3-methylbutyl ester. Kovats' RI, non-polar column, isothermal. View Source
- [3] Pino, J. A., & Marbot, R. (2001). Volatile flavor constituents of acerola (Malpighia emarginata DC.) fruit. J. Agric. Food Chem., 49(12), 5880-5882. View Source
